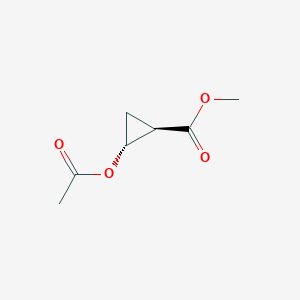
Ammonium acetate-d7
Übersicht
Beschreibung
Synthesis Analysis The synthesis of TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM and related neodymium complexes involves complex chemical procedures that yield compounds with specific molecular structures and coordination environments. For instance, neodymium complexes such as tris(dipivaloylmethanato)neodymium(III) and its analogs are synthesized through processes that involve the coordination of neodymium with various ligands, showing a range of molecular symmetries and bond distances that are critical for their properties and potential applications (Girichev et al., 2006).
Molecular Structure Analysis The molecular structure of neodymium complexes is characterized by specific coordination geometries and bond distances. The study by Girichev et al. (2006) on tris(dipivaloylmethanato)neodymium(III) revealed a D3 molecular symmetry with notable bond distances and angles, highlighting the structural uniqueness of these complexes. Similarly, the structure of triaquatris[tetraoxorhenato(VII)]neodymium(III) exemplifies the coordination of neodymium ions with water molecules and tetraoxorhenate(VII) anions, forming a tricapped trigonal prism coordination polyhedron (G. Reiss, 2001).
Chemical Reactions and Properties Neodymium complexes participate in a variety of chemical reactions, leading to the formation of compounds with diverse properties. For example, the synthesis and thermal transformation of a neodymium(III) complex to non-centrosymmetric oxosulfate Nd2O2SO4 demonstrate the reactivity of neodymium complexes under specific conditions, resulting in materials with distinct crystal structures and potentially useful properties (N. N. Golovnev et al., 2015).
Physical Properties Analysis The physical properties of TRIS(TETRAMETHYLCYCLOPENTADIENYL)NEODYMIUM complexes are closely related to their molecular structures. The linear dichroism observed in tris(η5-tetramethylcyclopentadienyl)neodymium(III) highlights the relationship between molecular symmetry and optical properties, indicating the potential for applications in materials science and optical technologies (Hanns-Dieter Amberger & H. Reddmann, 2007).
Chemical Properties Analysis The chemical properties of neodymium complexes, such as their reactivity and interaction with other compounds, are integral to their applications. The homogeneous liquid-liquid extraction of neodymium(III) using choline hexafluoroacetylacetonate in the ionic liquid choline bis(trifluoromethylsulfonyl)imide exemplifies the chemical behavior of neodymium in non-conventional solvent systems, opening up new avenues for the separation and purification of rare earth elements (Bieke Onghena et al., 2014).
Wissenschaftliche Forschungsanwendungen
Electrokinetic Remediation of Copper-Contaminated Soil : Ammonium acetate is used as an anolyte in the electrokinetic removal of copper from soil. High concentrations of ammonium acetate are needed to sustain electroosmotic flow and improve the efficiency of copper removal from contaminated soil (Chen, Yang, Wu, & Ton, 2011).
Clinical Applications of High-Performance Liquid Chromatography : Ammonium acetate serves as a general-purpose buffer for reversed-phase chromatography, simplifying systems and improving column selectivity and efficiency. It's effective in separating a wide range of clinically important compounds (Lim & Peters, 1984).
Treatment of Aqueous Ammonium Solutions by Reverse Osmosis : Cellulose acetate membranes are used in reverse osmosis treatment of aqueous ammonium solutions. This method efficiently removes ammonium, one of the most common nitrogenous pollutants in wastewater (Bódalo et al., 2005).
HPLC-ICP-MS Arsenic Speciation Methodology : In a novel method for arsenic speciation in urine, ammonium acetate is used, allowing for reproducible detection of various arsenic species, crucial for toxicological field studies (Rodríguez et al., 2021).
Extraction of Chitin from Shrimp Shells : Ammonium-based ionic liquids, including ammonium acetate, are utilized for the extraction of chitin from shrimp shells. These liquids play a significant role in selective extraction and conversion to chitosan, an important biopolymer (Tolesa, Gupta, & Lee, 2019).
Biogas Production from Anaerobic Digestion : Ammonium acetate influences the characteristics and efficiency of semi-continuous anaerobic digestion for biogas production from food waste. It helps in maintaining the balance of the microbial community essential for optimal biogas production (Su et al., 2015).
Metal Ion Speciation in Soils and Sediments : Ammonium acetate is used in extracting soils and sediments for speciation of metal ions. It's particularly effective in determining heavy metals in various soils, using methods like electrothermal atomic absorption spectrometry (Ure, Thomas, & Littlejohn, 1993).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;/hD4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-KYWLLVRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[2H].[2H]N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679844 | |
| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium acetate-d7 | |
CAS RN |
194787-05-8 | |
| Record name | (~2~H_4_)Acetic acid--(~2~H_3_)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium-d(4) acetate-d(3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









